REACTION_SMILES
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[C:13]([c:14]1[cH:15][cH:16][c:17]([O:20][CH3:21])[cH:18][cH:19]1)(=[O:22])[Cl:23].[CH2:1]([CH3:2])[NH:3][CH2:4][CH3:5].[CH3:6][CH2:7][N:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[Cl:24][CH2:25][Cl:26]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[C:13]([c:14]1[cH:15][cH:16][c:17]([O:20][CH3:21])[cH:18][cH:19]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCN(CC)C(=O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |